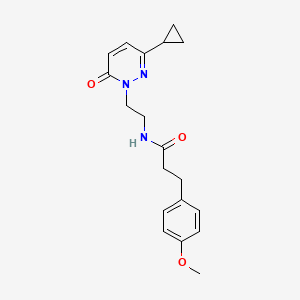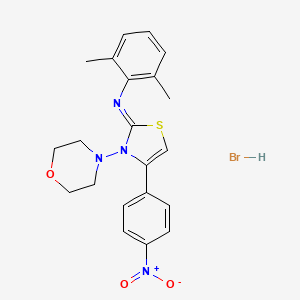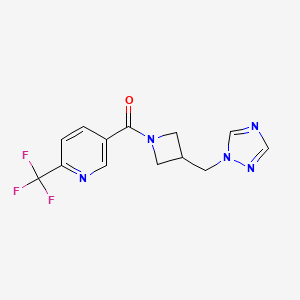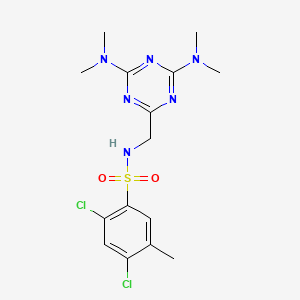
Cyclopropyl(4-pentylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl(4-pentylphenyl)methanone is a biochemical compound used for proteomics research . It has a molecular formula of C15H20O and a molecular weight of 216.32 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropyl group attached to a pentylphenyl methanone group . The exact 3D structure would require more detailed spectroscopic analysis for accurate determination.Physical And Chemical Properties Analysis
This compound has a molecular weight of 216.32 . More detailed physical and chemical properties such as melting point, boiling point, and density would require experimental determination .Wissenschaftliche Forschungsanwendungen
Antitubercular Agents
Cyclopropyl(4-pentylphenyl)methanone and its derivatives have been explored for their potent antitubercular activities. In a significant study, an efficient synthesis of aryloxyphenyl cyclopropyl methanones showcased a new class of anti-mycobacterial agents. These compounds were tested against M. tuberculosis H37Rv in vitro, displaying minimum inhibitory concentrations (MICs) that ranged from 25 to 3.125 µg/mL. Some of these compounds also demonstrated activity against multidrug-resistant (MDR) strains, with two specifically showing an enhancement in mouse survival times (Dwivedi et al., 2005). Further research into 4-(aryloxy)phenyl cyclopropyl methanols expanded on these findings, identifying compounds with even lower MIC values and one compound, in particular, that showed 98% killing of intracellular bacilli in mouse bone marrow-derived macrophages. This compound was also active against extensively drug-resistant (XDR) and rifampicin-resistant clinical isolates (Bisht et al., 2010).
Combinatorial Chemistry Scaffold
This compound has been utilized as a combinatorial chemistry scaffold. A study reported the synthesis of resin-bound cyclopropyl phenyl methanones, which served as a versatile scaffold for the generation of a diverse array of structurally varied alicyclic compounds. This method presents an efficient, high-yielding approach to creating libraries of potential therapeutic agents (Grover et al., 2004).
Anticancer Potential
Although distinct from this compound, related cyclopropyl-containing compounds have demonstrated significant anticancer activity. For instance, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a compound belonging to the phenstatin family, was found to inhibit tubulin polymerization, induce G2/M phase arrest, and trigger apoptosis in human leukemia cells. These findings indicate the potential of cyclopropyl-containing compounds in anticancer therapy (Magalhães et al., 2013).
Antibacterial Applications
Further extending the versatility of cyclopropyl phenyl methanone derivatives, a study on 4-alkoxy/aryloxyphenyl cyclopropyl methane oxime derivatives revealed excellent antibacterial activity against strains like Staphylococcus aureus, Escherichia coli, and Salmonella typhi. Molecular docking studies highlighted the potential mechanism of action of these compounds, underscoring their significance in developing new antibacterial agents (Chaudhary et al., 2021).
Eigenschaften
IUPAC Name |
cyclopropyl-(4-pentylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-2-3-4-5-12-6-8-13(9-7-12)15(16)14-10-11-14/h6-9,14H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKZOWGGPRIOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2653346.png)


![(Z)-3-(((2,4-difluorophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2653349.png)
![3-[(3-Nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2653350.png)
![Methyl (5-((thiophen-2-ylmethyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2653353.png)

![4-benzoyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2653357.png)
![Methyl 2-oxo-4-phenyl-6-[(2-thienylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2653358.png)


![5-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2653362.png)
